{N}-(2-aminoethyl)-4-(propionylamino)benzamide
CAS No.: 1105193-31-4
Cat. No.: VC2631411
Molecular Formula: C12H17N3O2
Molecular Weight: 235.28 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1105193-31-4 |
---|---|
Molecular Formula | C12H17N3O2 |
Molecular Weight | 235.28 g/mol |
IUPAC Name | N-(2-aminoethyl)-4-(propanoylamino)benzamide |
Standard InChI | InChI=1S/C12H17N3O2/c1-2-11(16)15-10-5-3-9(4-6-10)12(17)14-8-7-13/h3-6H,2,7-8,13H2,1H3,(H,14,17)(H,15,16) |
Standard InChI Key | TZEUESANNVYGNW-UHFFFAOYSA-N |
SMILES | CCC(=O)NC1=CC=C(C=C1)C(=O)NCCN |
Canonical SMILES | CCC(=O)NC1=CC=C(C=C1)C(=O)NCCN |
Introduction
Structural Relationship to Known Bioactive Compounds
{N}-(2-aminoethyl)-4-(propionylamino)benzamide shares structural similarities with several known bioactive benzamide derivatives, suggesting potential pharmacological properties.
Relationship to Histone Deacetylase (HDAC) Inhibitors
The compound bears structural resemblance to N-(2-amino-4-pyridyl)benzamide derivatives, which are documented histone deacetylase inhibitors with potential applications in cancer treatment . Both compound classes feature:
-
A benzamide core structure
-
Amino-containing substituents
-
Acylated amino groups
HDAC inhibitors influence histone acetylation levels, thereby regulating gene expression patterns that can lead to cell differentiation or apoptosis in cancer cells . The structural similarities suggest {N}-(2-aminoethyl)-4-(propionylamino)benzamide might exhibit HDAC inhibitory activity, although likely with different potency and selectivity compared to the pyridyl-containing analogs.
Comparison with Procainamide Derivatives
The compound also shares some structural features with procainamide (4-amino-N-[2-(diethylamino)ethyl]benzamide), an antiarrhythmic drug . Both compounds contain:
-
A benzamide core structure
-
An aminoethyl group attached to the amide nitrogen
The table below compares key structural features of these related compounds:
Compound | Core Structure | Position 4 Substituent | N-Substituent | Known Activity |
---|---|---|---|---|
{N}-(2-aminoethyl)-4-(propionylamino)benzamide | Benzamide | Propionylamino | 2-aminoethyl | Unknown/Under investigation |
N-(2-amino-4-pyridyl)benzamide derivatives | Benzamide | Various | 2-amino-4-pyridyl | HDAC inhibition |
Procainamide | Benzamide | Amino | 2-(diethylamino)ethyl | Antiarrhythmic |
This structural comparison suggests that {N}-(2-aminoethyl)-4-(propionylamino)benzamide might exhibit biological activities intermediate between or distinct from these known compounds.
Structure-Activity Relationship Considerations
Understanding the structure-activity relationships (SAR) of benzamide derivatives provides insight into how {N}-(2-aminoethyl)-4-(propionylamino)benzamide might interact with biological targets.
Predicted SAR Based on Related Compounds
Based on studies of N-(2-amino-4-pyridyl)benzamide derivatives , the following structure-activity relationships might apply to {N}-(2-aminoethyl)-4-(propionylamino)benzamide:
-
The length of the acyl chain (propionyl in this case) may influence binding affinity and selectivity
-
The presence of the terminal amine group might contribute to water solubility and facilitate ionic interactions
-
The amide linkages provide conformational constraints and hydrogen bonding sites
Pharmaceutical Development Considerations
If {N}-(2-aminoethyl)-4-(propionylamino)benzamide demonstrates promising biological activities, several factors would need to be considered for its pharmaceutical development.
Predicted Pharmacokinetic Properties
Based on its structure, the compound may exhibit the following pharmacokinetic characteristics:
Property | Prediction | Rationale |
---|---|---|
Absorption | Moderate | Presence of both hydrophilic and hydrophobic groups |
Distribution | Moderate volume of distribution | Basic amine group may lead to tissue distribution |
Metabolism | Susceptible to amide hydrolysis and N-dealkylation | Common metabolic pathways for similar structures |
Excretion | Likely renal and hepatic | Based on predicted metabolic transformations |
Blood-Brain Barrier Penetration | Limited | Multiple hydrogen bond donors/acceptors may restrict CNS penetration |
Formulation Considerations
The compound's predicted physicochemical properties suggest several potential formulation approaches:
-
Solid Oral Dosage Forms: Given its likely solid state at room temperature
-
Injectable Solutions: Possibly as a salt form to improve water solubility
-
Topical Formulations: If targeted for dermatological conditions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume